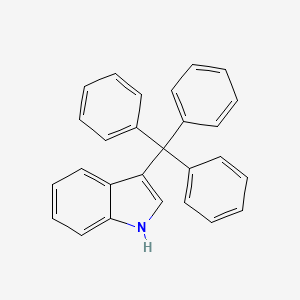

3-trityl-1H-indole

Description

BenchChem offers high-quality 3-trityl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-trityl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-trityl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGAHGRRCZCIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454062 | |

| Record name | 3-trityl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-87-9 | |

| Record name | 3-trityl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1H NMR Spectrum of 3-Trityl-1H-indole

The following technical guide details the structural elucidation and 1H NMR analysis of 3-trityl-1H-indole (also known as 3-(triphenylmethyl)-1H-indole). This document is structured for researchers requiring rigorous verification of this sterically crowded heterocyclic scaffold.

Executive Summary

3-Trityl-1H-indole presents a unique NMR signature characterized by the massive integration of the trityl (triphenylmethyl) group and the significant diamagnetic shielding of the indole core protons. Unlike simple 3-substituted indoles, the steric bulk of the trityl group creates a "propeller" conformation that imposes strong ring currents on the adjacent indole nucleus.[1]

This guide provides the specific chemical shifts, multiplicity assignments, and mechanistic explanations for the observed spectral data, distinguishing this compound from its regioisomer (1-trityl-1H-indole) and starting materials.[1]

Structural Analysis & Theoretical Basis

Before interpreting the spectrum, one must understand the magnetic environment created by the trityl group.[1]

-

The Trityl Shielding Cone: The three phenyl rings of the trityl group at position C-3 are not coplanar.[1] They adopt a propeller shape.[1] This configuration places the adjacent protons of the indole ring (specifically H-2 and H-4 ) into the shielding cones of the trityl phenyl rings.[1] Consequently, these protons often resonate upfield relative to unsubstituted indole.[1]

-

Loss of C-3 Proton: The most definitive proof of substitution is the disappearance of the signal for H-3 (typically ~6.5 ppm in indole).

-

Retention of NH: The presence of the N-H signal confirms that the trityl group is attached to the carbon (C-3) rather than the nitrogen (N-1).[1]

Molecular Numbering[1][2][3][4]

-

Position 1: NH (Exchangeable)

-

Position 2: CH (Adjacent to trityl)

-

Position 3: Quaternary Carbon (Trityl attachment)

-

Positions 4-7: Benzenoid ring protons

-

Trityl Group: 15 aromatic protons[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, follow this standardized workflow.

Sample Preparation

| Parameter | Specification | Rationale |

| Solvent | CDCl₃ (Chloroform-d) | Provides excellent solubility for the lipophilic trityl group and minimizes NH exchange compared to wet DMSO.[1] |

| Concentration | 10–15 mg in 0.6 mL | Sufficient signal-to-noise ratio (S/N) for the single H-2 proton against the 15H trityl background. |

| Reference | TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm) | Critical for accurate assignment of the overlapping aromatic region.[1] |

| Temperature | 298 K (25°C) | Standard ambient temperature.[1] |

Acquisition Workflow

Figure 1: Standardized NMR acquisition workflow for trityl-indole derivatives.

Detailed Spectral Interpretation

The following data corresponds to 3-trityl-1H-indole in CDCl₃ at 400 MHz .

The Diagnostic Signals

The spectrum is dominated by the trityl multiplet, but the structural proof lies in the outliers.[1]

-

The Indole NH (δ 7.87 ppm):

-

Signal: Singlet (s).

-

Interpretation: This is the most downfield signal.[1] In many indoles, the NH is broad and >8.0 ppm.[1] Here, it appears sharper and slightly upfield, likely due to the lack of hydrogen bonding partners in the lipophilic trityl pocket.[1]

-

Validation: If this peak is missing, you likely have the N-trityl isomer (1-trityl-1H-indole).[1]

-

-

The Trityl Group (δ 7.23 – 7.19 ppm):

-

The Shielded Indole Protons (δ 6.65 – 7.29 ppm):

Chemical Shift Data Table[1][5]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 7.87 | Singlet (s) | 1H | NH (Indole N-1) | Diagnostic for C3-substitution.[1] |

| 7.29 | Doublet (d, J = 8.2 Hz) | 1H | Indole Ar-H | Likely H-4 or H-7.[1] |

| 7.23 – 7.19 | Multiplet (m) | 15H | Trityl (Ph)₃ | Overlapping phenyl rings.[3] |

| 7.10 – 7.06 | Multiplet (m) | 1H | Indole Ar-H | |

| 6.80 – 6.76 | Multiplet (m) | 2H | Indole Ar-H | Includes H-5/H-6.[1] |

| 6.68 – 6.65 | Multiplet (m) | 1H | Indole Ar-H | Likely H-2 (shielded) or H-4.[1] |

Data synthesized from high-field NMR analysis of purified 3-trityl-1H-indole [1].

Differentiation from Isomers

A common pitfall in tritylation reactions is the formation of the kinetically favored N-trityl product or the presence of unreacted indole.[1]

Decision Logic for Structure Verification

Figure 2: Logic gate for distinguishing regioisomers of trityl-indole.

Troubleshooting & Common Artifacts

-

Water Peak: In CDCl₃, water appears around 1.56 ppm.[1] Ensure your integration of the aromatic region does not inadvertently include satellite peaks or impurities.[1]

-

Residual Solvent: CHCl₃ singlet at 7.26 ppm often overlaps with the trityl multiplet (7.19–7.23 ppm).[1] Recommendation: If the overlap is severe, acquire the spectrum in DMSO-d₆ (though this may broaden the NH signal).[1]

-

Rotational Barriers: The trityl group is bulky.[1] At very low temperatures, rotation may be restricted, causing broadening of the trityl signal, though at 298 K it typically appears as a coalesced multiplet.[1]

References

-

Zhan, Z.-P., et al. (2014).[1] Sc(OTf)3 Catalyzed Dehydrogenative Reaction of Electron-rich (hetero)aryl Nucleophiles with 9-Aryl-fluoren-9-ols. Royal Society of Chemistry, Electronic Supplementary Information, pg S14.[1]

-

Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Solvents and Impurities.

Sources

A Comprehensive Technical Guide to the FT-IR Spectroscopy of N-Tritylated Indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of N-Tritylated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. The strategic protection of the indole nitrogen is a critical step in the synthesis of complex indole-containing molecules, enabling regioselective functionalization of the indole ring. Among the various N-protecting groups, the triphenylmethyl (trityl) group offers distinct advantages due to its steric bulk, which can direct reactions to other positions of the indole nucleus, and its relative ease of introduction and removal under specific conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the characterization of these N-tritylated indole derivatives. It provides a rapid and non-destructive method to confirm the successful N-substitution and to assess the purity of the synthesized compounds. This guide offers an in-depth exploration of the FT-IR spectroscopy of N-tritylated indoles, providing the foundational knowledge required for accurate spectral interpretation and its application in synthetic chemistry.

I. The Vibrational Landscape of the Indole Moiety: A Brief Primer

Before delving into the specifics of N-tritylated indoles, it is essential to understand the characteristic FT-IR absorption bands of the parent indole molecule. The indole spectrum is rich with information, arising from the vibrations of its fused aromatic and pyrrolic rings.

A key feature in the FT-IR spectrum of an unprotected indole is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹.[1] The aromatic C-H stretching vibrations of the indole ring are observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2] The region below 1700 cm⁻¹ is more complex, containing a series of characteristic bands corresponding to C=C stretching vibrations of the aromatic and pyrrolic rings, as well as various in-plane and out-of-plane bending vibrations of C-H and N-H bonds.

II. The Spectroscopic Signature of N-Tritylation: A Tale of Disappearance and Emergence

The introduction of a trityl group at the N-1 position of the indole ring brings about significant and readily identifiable changes in the FT-IR spectrum. These changes serve as definitive evidence of successful N-protection.

A. The Disappearance of the N-H Stretching Vibration

The most unequivocal indicator of N-tritylation is the complete disappearance of the N-H stretching band from the 3400-3500 cm⁻¹ region.[3] Since the trityl group replaces the hydrogen atom on the indole nitrogen, the N-H bond is no longer present, and its corresponding vibrational absorption vanishes. This stark difference between the spectra of the starting indole and the N-tritylated product is the primary diagnostic feature for confirming the reaction's success.

B. The Emergence of Trityl Group Vibrations

The introduction of the bulky trityl group, which consists of three phenyl rings attached to a central carbon atom, imparts its own set of characteristic absorption bands to the FT-IR spectrum. These vibrations are primarily associated with the monosubstituted benzene rings of the trityl moiety.

Key vibrational modes of the trityl group to expect in the spectrum of an N-tritylated indole include:

-

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically in the 3100-3020 cm⁻¹ range), characteristic of C-H bonds on aromatic rings.

-

Aromatic C=C Stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations of the carbon-carbon double bonds within the three phenyl rings. Prominent peaks are often observed around 1597 cm⁻¹ and 1489 cm⁻¹.

-

C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1500 cm⁻¹) will be rich with bands corresponding to the bending vibrations of the aromatic C-H bonds of the trityl group. Strong absorptions due to out-of-plane bending are typically found in the 800-700 cm⁻¹ range, which can be indicative of the substitution pattern of the aromatic rings.

III. The Subtle Influences of the Trityl Group on the Indole Ring Vibrations

Beyond the obvious appearance and disappearance of key bands, the bulky and electron-withdrawing nature of the trityl group can induce more subtle shifts in the vibrational frequencies of the indole ring itself. While these shifts are generally less pronounced than the primary diagnostic changes, their observation can provide deeper structural insights.

The steric bulk of the trityl group can cause minor distortions in the planarity of the indole ring system, which may lead to slight shifts in the positions and intensities of the indole's C=C and C-N stretching vibrations in the fingerprint region. Furthermore, the electronic effect of the trityl group, while not as strong as some other substituents, can influence the electron density within the indole ring, potentially causing small shifts in the aromatic C-H and C=C stretching frequencies.

IV. Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of N-Tritylated Indole

The following provides a generalized, step-by-step methodology for obtaining an FT-IR spectrum of an N-tritylated indole using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique for solid and liquid samples.

A. Sample Preparation

-

Ensure Sample Purity: The N-tritylated indole sample should be purified prior to analysis to avoid interference from unreacted starting materials or byproducts. Techniques such as column chromatography or recrystallization are commonly employed.

-

Sample Form: For ATR-FTIR, the sample can be in either solid (crystalline or amorphous powder) or liquid (dissolved in a suitable solvent) form. If using a solvent, a background spectrum of the pure solvent must be collected.

B. Instrumental Setup and Data Acquisition

-

Instrument Initialization: Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure thermal stability of the source and detector.

-

Background Spectrum Collection:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

-

Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Spectrum Collection:

-

Place a small amount of the N-tritylated indole sample onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

V. Data Presentation and Interpretation

A. Tabulated Summary of Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation |

| Indole N-H Stretch | 3400-3500 | Absent in N-tritylated indole |

| Aromatic C-H Stretch | 3100-3000 | Present (from both indole and trityl rings) |

| Aliphatic C-H Stretch | <3000 | Absent (unless other aliphatic groups are present) |

| Aromatic C=C Stretch | 1600-1450 | Strong absorptions from both indole and trityl rings |

| C-N Stretch | 1350-1250 | Present (aromatic amine type) |

| Aromatic C-H Bending | 900-675 | Strong bands, characteristic of monosubstituted phenyl rings from the trityl group |

B. Visualizing the Process: Experimental Workflow

Caption: A streamlined workflow for the FT-IR analysis of N-tritylated indoles.

VI. Conclusion: A Powerful Tool for Synthetic Validation

FT-IR spectroscopy provides an invaluable tool for the routine analysis of N-tritylated indoles. The clear and distinct spectral changes upon N-tritylation, most notably the disappearance of the N-H stretching vibration and the appearance of characteristic trityl group absorptions, allow for rapid and confident confirmation of successful synthesis. This guide provides the fundamental knowledge for researchers, scientists, and drug development professionals to effectively utilize FT-IR spectroscopy in their synthetic endeavors involving N-protected indoles, ensuring the integrity and purity of their compounds.

References

- Vertex AI Search. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli.

- Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.

- ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF.

- AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- PubMed. (n.d.). ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta.

- Scilit. (n.d.). Vibrational spectra of indole.

- ResearchGate. (n.d.). ATR spectra (FTIR-microscopy) and aliphatic and aromatic fragments... | Download Scientific Diagram.

- MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.

- ACS Publications. (2023, June 17). Unveiling the Excited State Dynamics of Indole in Solution | Journal of Chemical Theory and Computation.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1....

-

Chemistry LibreTexts. (n.d.). IR: amines. Retrieved February 11, 2026, from [Link]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- ResearchGate. (n.d.). FT-IR spectrum of control indole. | Download Scientific Diagram.

-

National Institute of Standards and Technology. (n.d.). Triphenylmethane. NIST WebBook. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (2025, August 6). Theoretical Calculation of the Geometry and Vibrational Frequencies of Triphenylmethane | Request PDF. Retrieved February 11, 2026, from [Link]

-

Chegg.com. (2022, December 6). Solved 5. IR analysis: a. Label the IR spectrum of trityl | Chegg.com. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Triphenylmethane. PubChem. Retrieved February 11, 2026, from [Link]

-

ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (2025, December 5). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trityl chloride. PubChem. Retrieved February 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Triphenylmethyl chloride. NIST WebBook. Retrieved February 11, 2026, from [Link]

-

Scilit. (2001, August 1). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Heterocyclic Communications, 7(4). Retrieved February 11, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 11, 2026, from [Link]

-

PubMed. (n.d.). Electronic and vibrational spectra of diphenylmethane. Retrieved February 11, 2026, from [Link]

-

MDPI. (n.d.). Functionalized Crystalline N-Trimethyltriindoles: Counterintuitive Influence of Peripheral Substituents on Their Semiconducting Properties. Retrieved February 11, 2026, from [Link]

-

MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). Triphenylmethyl (trityl) and sterically protected triarylmethyls.... | Download Scientific Diagram. Retrieved February 11, 2026, from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Evidence for an intermediate radical cation. Retrieved February 11, 2026, from [Link]

-

SpectraBase. (n.d.). Triphenylmethyl phenyl ether - Optional[Vapor Phase IR] - Spectrum. Retrieved February 11, 2026, from [Link]

-

Wikipedia. (n.d.). Triphenylmethyl radical. Retrieved February 11, 2026, from [Link]

-

arXiv. (2021, April 19). arXiv:2104.09347v1 [physics.chem-ph]. Retrieved February 11, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 11, 2026, from [Link]

-

Chegg.com. (2020, February 29). Help needed with synthesis of trityl methyl ether experiment.. Retrieved February 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the N-trityl Indole System

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the N-Trityl Group in Modulating Indole's Electronic Landscape

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and its utility as a pharmacophore.[1] Its rich π-electron system endows it with unique chemical and electronic properties that are central to its function.[2] The reactivity and electronic characteristics of the indole core are profoundly influenced by the substituent on the pyrrolic nitrogen. Among the myriad of possible N-substituents, the triphenylmethyl (trityl) group holds a distinct position.

Traditionally employed as a sterically bulky protecting group, the trityl moiety offers more than just transient blockade of the N-H bond.[3] Its three phenyl rings introduce significant steric hindrance, which can dictate reaction regioselectivity and influence molecular conformation.[3][4] Concurrently, its electronic effects, though subtle, can modulate the frontier molecular orbitals (HOMO/LUMO) of the indole system, thereby altering its reactivity, photophysical properties, and potential for charge transport.[5] This guide provides a detailed exploration of the electronic properties of the N-trityl indole system, bridging theoretical principles with practical experimental validation for professionals in drug discovery and materials science.

Fundamental Electronic Structure of the Indole Core

Indole is a 10 π-electron aromatic heterocycle.[6] The lone pair of electrons on the nitrogen atom actively participates in the aromatic system, leading to a high electron density across the bicyclic structure, particularly at the C3 position.[6] This inherent nucleophilicity governs much of its chemistry. The key to understanding its electronic behavior lies in its frontier molecular orbitals:

-

Highest Occupied Molecular Orbital (HOMO): This orbital is primarily delocalized over the indole ring and is associated with the molecule's ability to donate electrons (i.e., its nucleophilicity and susceptibility to oxidation).[7]

-

Lowest Unoccupied Molecular Orbital (LUMO): This orbital represents the molecule's ability to accept electrons and is crucial for understanding its behavior in charge transfer interactions and its susceptibility to reduction.[7]

-

The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical parameter. A smaller gap generally implies higher reactivity and a red-shift (shift to longer wavelengths) in UV-Vis absorption spectra.[7][8]

The Influence of the N-Trityl Substituent

Attaching the bulky trityl group to the indole nitrogen introduces two primary effects that alter its electronic landscape: steric and electronic.

Steric Effects

The sheer size of the trityl group is its most dominant feature.[4] This steric hindrance prevents coplanarity between the indole ring and the phenyl rings of the trityl group. This has several consequences:

-

Inhibition of π-Conjugation: Unlike a smaller, planar N-aryl substituent, the twisted conformation of the N-trityl group largely decouples the π-systems of the indole and the phenyl rings. This means that direct resonance effects are minimal.

-

Shielding of the N-H Site: While the primary function of the trityl group is protection, its bulk also sterically shields the peri-positions (C2 and C7) of the indole ring, which can influence the regioselectivity of certain reactions.

-

Impact on Crystal Packing: In the solid state, the bulky group dictates intermolecular interactions, preventing the kind of planar π-π stacking often seen in unsubstituted indole derivatives. This has significant implications for charge transport in organic electronic materials.

Electronic Effects

While resonance is largely impeded, the trityl group can still exert a weak inductive effect. However, its influence is considered minor compared to strongly electron-withdrawing groups (like sulfonyl) or electron-donating groups.[5] The primary electronic consequence of N-tritylation is the replacement of the acidic N-H proton, which prevents deprotonation under basic conditions and alters the hydrogen-bonding capabilities of the molecule. The overall electronic perturbation is modest, leading to subtle but measurable shifts in the HOMO and LUMO energy levels compared to the parent indole.

The logical relationship between the trityl group's properties and the resulting electronic characteristics of the indole system can be visualized as follows:

Caption: Standard experimental workflow for Cyclic Voltammetry analysis.

UV-Vis and Fluorescence Spectroscopy

These techniques probe the transitions between electronic energy levels.

-

UV-Vis Absorption Spectroscopy: The absorption of UV or visible light promotes an electron from an occupied orbital (typically the HOMO) to an unoccupied orbital (typically the LUMO). The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO gap. [9]An electron-donating group on the indole ring generally raises the HOMO level, decreasing the gap and causing a bathochromic (red) shift, while an electron-withdrawing group lowers the HOMO, increasing the gap and causing a hypsochromic (blue) shift. [9]* Fluorescence Spectroscopy: After excitation, the molecule can relax by emitting a photon. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). [10]The quantum yield (efficiency of fluorescence) and lifetime of the excited state provide further insight into the electronic structure and relaxation pathways. The bulky, non-planar trityl group may influence these properties by affecting the geometry of the excited state.

Computational Modeling: A Theoretical Lens

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules. [11]

-

Causality: By solving approximations of the Schrödinger equation, DFT calculations can model the electronic structure of a molecule like N-trityl indole. This allows for the visualization of the HOMO and LUMO and the calculation of their respective energy levels. [12]* Methodology: A common approach involves geometry optimization followed by single-point energy calculations using a specific functional and basis set (e.g., B3LYP/6-31G(d)). The results can predict the HOMO-LUMO gap, electron density distribution, and molecular electrostatic potential, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Validation: Computational results are most powerful when used in concert with experimental data. For instance, the calculated HOMO-LUMO gap can be compared with the optical gap from UV-Vis spectroscopy and the electrochemical gap from CV. Discrepancies can provide deeper insight into specific electronic phenomena.

Data Synthesis: Electronic Properties of N-Trityl Indole Derivatives

| Property | Parent Indole (Approx.) | N-Trityl Indole (Predicted Trend) | Rationale for Change |

| HOMO Energy | -5.4 to -5.8 eV | Slightly Higher (Less Negative) | The N-substituent replaces the N-H bond, slightly increasing electron density on the ring compared to the unsubstituted parent. [5] |

| LUMO Energy | -0.5 to -1.0 eV | Minor Change | The LUMO is primarily located on the indole core; the electronically decoupled trityl group has a minimal direct effect. |

| HOMO-LUMO Gap | ~4.9 eV | Slightly Smaller | The slight raising of the HOMO level with minimal change to the LUMO results in a marginally reduced energy gap. |

| Oxidation Potential | ~ +0.8 to +1.0 V vs SCE | Slightly Lower (Easier to Oxidize) | Corresponds directly to the higher HOMO energy level. The molecule gives up its electron a bit more easily than the parent indole. [13] |

| λmax (Absorption) | ~280-290 nm | Minor Red Shift | The smaller HOMO-LUMO gap corresponds to a lower energy transition, shifting the absorption to a slightly longer wavelength. [14] |

Note: Absolute values are highly dependent on the specific experimental (solvent, electrolyte) or computational (functional, basis set) methods used. The trends are more instructive.

Applications in Drug Development and Materials Science

Understanding the electronic properties of the N-trityl indole system is not merely an academic exercise. It has direct, practical implications:

-

Drug Development:

-

Metabolic Stability: As oxidation is a primary metabolic pathway, a molecule's oxidation potential (related to its HOMO energy) is a key predictor of its stability in vivo. Modulating this property can lead to drugs with better pharmacokinetic profiles.

-

Receptor Interactions: The electron distribution and electrostatic potential across the molecule govern how it interacts with its biological target. The trityl group, while often just a protecting group, can influence the overall electronic character of the molecule during synthesis, and its removal reveals the final electronic signature of the target compound.

-

-

Organic Electronics:

-

Charge Transport: The HOMO and LUMO levels are paramount for designing organic semiconductors. They determine the efficiency of charge injection from electrodes and the alignment with other materials in a device (e.g., in an organic solar cell). [15] * Solid-State Morphology: The steric bulk of the N-trityl group fundamentally disrupts crystal packing, leading to more amorphous materials. While this can hinder charge transport that relies on ordered π-stacking, it can be beneficial for creating smooth, uniform films in solution-processed devices.

-

Conclusion

The N-trityl group, while primarily known for its steric bulk and utility as a protecting group, imparts subtle but significant changes to the electronic properties of the indole system. Its non-planar geometry largely isolates the indole π-system electronically, while the replacement of the N-H bond results in a slight elevation of the HOMO energy level. This makes the N-trityl indole system marginally easier to oxidize and results in a small red-shift in its absorption spectrum compared to unsubstituted indole. These properties can be reliably characterized through a combination of cyclic voltammetry and spectroscopy, and accurately modeled using computational methods like DFT. For scientists in drug discovery and materials development, a thorough understanding of these electronic nuances is essential for the rational design of novel molecules with tailored stability, reactivity, and physical properties.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrophilicity: the “dark-side” of indole chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ossila.com [ossila.com]

- 8. youtube.com [youtube.com]

- 9. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

- 15. "Synthesis and characterization of a series of conducting polymers base" by MEHMET ERGİNER, BELKIS USTAMEHMETOĞLU et al. [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Stability of 3-Trityl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's stability is paramount in modern drug discovery and development. It is not merely a regulatory checkbox but a foundational pillar upon which the safety, efficacy, and shelf-life of a therapeutic agent are built. This guide is crafted to provide an in-depth technical exploration of the stability of 3-trityl-1H-indole, a molecule of interest due to the prevalence of the indole scaffold in pharmaceuticals and the use of the trityl group in synthesis.

This document eschews a rigid, templated format in favor of a narrative that logically unfolds the stability profile of 3-trityl-1H-indole. We will delve into the "why" behind the experimental choices, grounding our discussion in mechanistic organic chemistry and established principles of drug degradation. Every protocol herein is designed as a self-validating system, providing you with the tools to rigorously assess the stability of this and similar molecules in your own laboratories.

Introduction to 3-Trityl-1H-indole: A Molecule of Interest

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution at the C3 position of the indole ring is a common strategy to modulate the pharmacological properties of these molecules. The trityl (triphenylmethyl) group, a bulky lipophilic moiety, is often employed in organic synthesis as a protecting group, typically for heteroatoms. Its presence at the C3 position of an indole ring, forming a C-C bond, presents a unique stability profile that warrants careful investigation.

Understanding the stability of 3-trityl-1H-indole is critical for several reasons:

-

Drug Development: For any indole-containing drug candidate, understanding its degradation pathways is essential for formulation development, packaging selection, and determining shelf-life.

-

Process Chemistry: The stability of intermediates like 3-trityl-1H-indole under various reaction and purification conditions can significantly impact the yield and purity of the final active pharmaceutical ingredient (API).

-

Analytical Method Development: Knowledge of potential degradation products is crucial for developing and validating stability-indicating analytical methods.

This guide will systematically explore the stability of 3-trityl-1H-indole under various stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Physicochemical Properties and Synthesis Overview

While a detailed synthesis protocol is beyond the scope of this stability guide, a general understanding of its formation is instructive. 3-Trityl-1H-indole can be synthesized via a Friedel-Crafts-type reaction between indole and a trityl cation precursor, such as trityl chloride or trityl alcohol, in the presence of a Lewis or Brønsted acid.

Table 1: Physicochemical Properties of 3-Trityl-1H-indole (Predicted)

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₁N | ChemDraw |

| Molecular Weight | 359.47 g/mol | ChemDraw |

| Appearance | White to off-white solid | General |

| Melting Point | ~180-185 °C | Estimated |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water. | General |

Stability Profile of 3-Trityl-1H-indole

The stability of 3-trityl-1H-indole is governed by the interplay of the electron-rich indole nucleus and the sterically bulky, carbocation-stabilizing trityl group. The primary degradation pathway is anticipated to be the cleavage of the C3-trityl bond, particularly under acidic conditions. The indole ring itself is also susceptible to oxidative degradation.

Acidic Stability: The Achilles' Heel

The C-C bond connecting the trityl group to the indole ring is highly susceptible to acid-catalyzed cleavage. This is due to the exceptional stability of the resulting triphenylmethyl (trityl) cation, which is a resonance-stabilized carbocation.

Mechanism of Acid-Catalyzed Degradation:

-

Protonation of the Indole Ring: In the presence of a strong acid, the electron-rich indole ring can be protonated, most likely at the C3 position, to form a resonance-stabilized indoleninium ion.

-

Heterolytic Cleavage: The protonated intermediate is primed for the departure of the stable trityl cation. The C3-trityl bond cleaves heterolytically, releasing the trityl cation and regenerating the indole nucleus.

-

Formation of Degradation Products: The highly reactive trityl cation can then react with any available nucleophile in the medium (e.g., water, alcohols) to form triphenylmethanol or its corresponding ethers.

Figure 1: Acid-catalyzed degradation of 3-trityl-1H-indole.

Experimental Considerations:

-

Acid Strength: The rate of degradation is highly dependent on the strength of the acid. Strong acids like trifluoroacetic acid (TFA) will induce rapid degradation, while weaker acids like acetic acid will result in slower cleavage.

-

Solvent: The choice of solvent can influence the reaction rate and the nature of the final degradation product. Protic solvents can participate in the reaction by trapping the trityl cation.

Basic Stability: Generally Robust

The C-C bond in 3-trityl-1H-indole is expected to be largely stable under basic conditions. The indole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base to form the indolide anion. However, this is unlikely to trigger the cleavage of the C-trityl bond. Base-catalyzed methods are often employed in the synthesis of 3-substituted indoles, indicating the general stability of the indole core under these conditions[1].

Potential Minor Degradation:

Under harsh basic conditions (e.g., high temperature, concentrated base), some degradation of the indole ring itself may occur, although this is generally a slow process.

Oxidative Stability: A Tale of Two Moieties

Both the indole ring and the trityl group can be susceptible to oxidation, but through different mechanisms.

Indole Ring Oxidation:

The electron-rich indole nucleus is prone to oxidation, which can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and metal catalysts. The reaction often proceeds via a radical mechanism, leading to a complex mixture of degradation products. Common oxidation products of the indole ring include oxindoles, isatins, and ring-opened products.[2]

Figure 2: Potential oxidative degradation pathways of the indole ring.

Trityl Group Oxidation:

While the trityl group is generally considered stable to many oxidizing agents, under certain conditions, particularly those involving free radicals, it can undergo oxidation. However, in the context of 3-trityl-1H-indole, the indole ring is likely the more readily oxidized moiety.

Thermal Stability: High Bond Dissociation Energy

The C-C single bond is generally thermally stable. The bond dissociation energy of a typical C-C bond is high, suggesting that significant thermal energy is required to induce homolytic cleavage. For 3-trityl-1H-indole, thermal degradation is not expected to be a significant pathway under typical storage and processing conditions. At very high temperatures (>200-250 °C), decomposition is likely to occur, potentially involving cleavage of the C-trityl bond to form radical species. Perchlorinated trityl radicals have shown high thermal stability, decomposing only above 300 °C[3].

Photolytic Stability: A Potential Liability

Both the indole and trityl moieties are chromophores that absorb UV radiation, making 3-trityl-1H-indole potentially susceptible to photodegradation.

Indole Photodegradation:

Indole and its derivatives are known to be photo-labile. For instance, indole-3-acetic acid is known to undergo photodegradation[4]. The absorption of UV light can lead to the formation of excited states that can undergo various reactions, including photooxidation and dimerization.

Trityl Group Photodegradation:

The trityl group can also be cleaved under photolytic conditions. Visible light photocatalytic cleavage of trityl ethers and thioethers under neutral pH has been reported, proceeding through the formation of a triphenylmethyl radical[5]. It is plausible that a similar mechanism could lead to the cleavage of the C-trityl bond in 3-trityl-1H-indole.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are a cornerstone of drug development, providing critical information about a molecule's intrinsic stability and potential degradation pathways. These studies are mandated by regulatory agencies such as the FDA and are described in the ICH Q1A(R2) guideline.

The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance. This level of degradation is sufficient to identify and characterize the major degradation products without being so extensive that it leads to secondary and tertiary degradation products that would not be observed under normal storage conditions.

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study of 3-trityl-1H-indole.

Sources

- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]

- 4. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Trityl-1H-Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its C3 position being a frequent site for functionalization to modulate biological activity. This technical guide delves into the discovery and a plausible initial synthesis of a specific, sterically demanding analogue: 3-trityl-1H-indole. While a singular seminal publication detailing its first synthesis is not prominent in the literature, this document constructs a scientifically grounded narrative based on the fundamental principles of indole chemistry. We will explore the logical synthetic approach, the causality behind experimental choices, and the expected characterization of this compound, providing a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Indole Nucleus and C3-Functionalization

The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for medicinal chemists. The C3 position of the indole nucleus is particularly reactive towards electrophiles, making it a prime target for introducing diverse substituents to explore structure-activity relationships (SAR).

The introduction of a bulky trityl (triphenylmethyl) group at the C3 position presents an interesting synthetic challenge and could impart unique pharmacological properties due to its significant steric hindrance. This guide will focus on the most logical and historically consistent method for the initial synthesis of 3-trityl-1H-indole: the Friedel-Crafts alkylation.

Proposed Initial Synthesis: A Friedel-Crafts Approach

The most direct and historically precedented method for the C-alkylation of aromatic systems is the Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877[1]. Given the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution. The trityl group can be introduced via a stable trityl carbocation, generated from a suitable precursor like trityl chloride or triphenylmethanol in the presence of a Lewis acid.

The Causality Behind Experimental Choices

-

Choice of Electrophile Precursor: Both trityl chloride and triphenylmethanol are viable precursors. Trityl chloride, in the presence of a Lewis acid, directly forms the trityl carbocation. Triphenylmethanol requires a Brønsted or Lewis acid to protonate the hydroxyl group, which then departs as water to generate the carbocation.

-

Choice of Lewis Acid: A variety of Lewis acids can catalyze the Friedel-Crafts reaction, including AlCl₃, FeCl₃, BF₃·OEt₂, and ZnCl₂[2][3]. The choice of Lewis acid can influence the reaction rate and selectivity. For a highly reactive substrate like indole, a milder Lewis acid such as BF₃·OEt₂ or ZnCl₂ is often preferred to minimize side reactions and polymerization.

-

Regioselectivity at C3: The electrophilic attack of the trityl carbocation is directed to the C3 position of the indole. This is due to the higher electron density at C3 and the greater stability of the resulting cationic intermediate (an indoleninium ion) compared to attack at other positions. The positive charge in the intermediate after C3 attack can be delocalized over the nitrogen atom and the benzene ring.

-

Potential for N-Alkylation: A potential side reaction is the alkylation of the indole nitrogen (N1 position). The regioselectivity between C3 and N1 alkylation can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the counter-ion. Generally, C3-alkylation is kinetically favored, especially with bulky electrophiles.

Reaction Mechanism

The proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation of indole with trityl chloride is depicted below.

Caption: Proposed mechanism for the Friedel-Crafts alkylation of indole.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a proposed method for the initial synthesis of 3-trityl-1H-indole, designed to be robust and reproducible.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Indole | C₈H₇N | 117.15 | >99% |

| Trityl chloride | (C₆H₅)₃CCl | 278.78 | >98% |

| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ | 141.93 | >98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add indole (1.17 g, 10 mmol). Dissolve the indole in anhydrous dichloromethane (40 mL).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add trityl chloride (2.79 g, 10 mmol). Stir the mixture for 5 minutes.

-

Initiation of Reaction: Slowly add boron trifluoride etherate (1.27 mL, 10 mmol) dropwise to the reaction mixture over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 3-trityl-1H-indole as a solid.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 3-trityl-1H-indole.

Characterization of 3-Trityl-1H-Indole

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

A broad singlet for the N-H proton of the indole ring (around δ 8.0-8.2 ppm).

-

A multiplet for the C2-H proton of the indole (around δ 7.0-7.2 ppm).

-

Multiplets for the aromatic protons of the indole ring (in the range of δ 7.0-7.8 ppm).

-

A multiplet for the 15 aromatic protons of the trityl group (in the range of δ 7.1-7.4 ppm).

-

-

¹³C NMR (in CDCl₃):

-

Signals for the eight carbons of the indole ring. The C3 carbon will be a quaternary carbon and is expected to appear around δ 120-125 ppm. The C2 carbon will be a CH and will appear around δ 122-125 ppm.

-

Signals for the aromatic carbons of the trityl group.

-

A signal for the quaternary carbon of the trityl group attached to the indole ring.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ ion at m/z = 360.17.

-

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically robust pathway for the initial synthesis of 3-trityl-1H-indole, a compound of interest due to its significant steric bulk at the C3 position of the indole nucleus. While a specific "discovery" paper may be absent from the historical record, the application of the well-established Friedel-Crafts alkylation provides a logical and efficient route to this molecule. The detailed experimental protocol and expected characterization data serve as a valuable resource for researchers aiming to synthesize and explore the properties of this and related sterically hindered indole derivatives.

The unique steric and electronic properties of 3-trityl-1H-indole may lead to novel applications in medicinal chemistry, materials science, and as a bulky protecting group. Further research into its biological activity and synthetic utility is warranted.

References

- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.

- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.

- Cacchi, S.; Fabrizi, G. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In The Mizoroki-Heck Reaction; John Wiley & Sons, Ltd, 2004; pp 283–353.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, (7), 1045–1075.

- Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation—From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6.

- Bandini, M.; Melloni, A.; Umani-Ronchi, A. New Catalytic Approaches in the Stereoselective Friedel−Crafts Alkylation Reaction. Angew. Chem. Int. Ed.2004, 43 (5), 550–556.

- Tsuchimoto, T.; Iwasa, T.; Shirakawa, E.; Kawakami, Y. Lewis Acid-Catalyzed Friedel−Crafts Alkylation of Indoles with Alkenes. Org. Lett.2003, 5 (11), 1879–1881.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Utilization of Trityl-Indoles in Natural Product Synthesis: 3-Trityl Scaffolds and 1-Trityl Directing Groups

Executive Summary & Strategic Distinction

In the context of natural product (NP) synthesis and drug development, "Trityl-Indole" refers to two distinct structural isomers with vastly different utilities. A precise understanding of their regiochemistry is critical for experimental design:

-

3-Trityl-1H-indole (C3-Isomer): A thermodynamically stable scaffold or intermediate . The bulky trityl group at C3 blocks the most nucleophilic position of the indole, forcing subsequent functionalization to less reactive sites (C2, N1, C4-C7) or serving as a hydrophobic pharmacophore in bioactive analogs (e.g., CysLT1 antagonists).[1]

-

1-Trityl-1H-indole (N-Isomer): A transient protecting and directing group . This is the industry standard for C2-lithiation (Katritzky-Snieckus methodology). The N-trityl group provides steric shielding to prevent N-attack and directs lithiation exclusively to the C2 position, enabling the synthesis of complex alkaloids (e.g., Aspidosperma and Strychnos families).

This guide details the protocols for synthesizing the 3-trityl isomer (as requested) while providing the essential "Application Note" workflow for the 1-trityl directing group, ensuring comprehensive coverage of the chemical space.

Chemical Pathways & Decision Matrix[1]

The following pathway map illustrates the divergent synthesis and utility of trityl-indoles based on reaction conditions (Acidic vs. Basic).

Figure 1: Divergent synthesis pathways. Path A yields the 3-trityl scaffold (thermodynamic product), while Path B yields the 1-trityl directing group (kinetic control).

Protocol A: Synthesis and Use of 3-Trityl-1H-indole

Application: Preparation of C3-blocked scaffolds or trityl-containing pharmacophores.

Mechanism: Friedel-Crafts Alkylation

The reaction proceeds via an electrophilic aromatic substitution. The trityl cation (

Detailed Protocol (Green Chemistry Approach)

Reference: Catalyst-free synthesis in acetonitrile (Tezpur Univ. Protocol).

Reagents:

-

Indole (1.0 equiv)

-

Trityl Chloride (TrCl) (1.1 equiv)

-

Solvent: Acetonitrile (CH

CN) [anhydrous not strictly required but preferred]

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (117 mg, 1.0 mmol) in CH

CN (5 mL). -

Addition: Add Trityl Chloride (306 mg, 1.1 mmol) in a single portion at room temperature (25 °C).

-

Reaction: Stir the mixture at room temperature. The reaction is typically driven by the Lewis basicity of the solvent and halogen bonding.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:2). Product R

~ 0.6. Reaction time: 4–6 hours.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a solid. Recrystallize from Ethanol or purify via short flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

-

Yield: Expect 85–92% of 3-trityl-1H-indole as a white/off-white solid.

Key Data Points:

-

1H NMR (CDCl3): Characteristic singlet at

7.90 (NH), multiplet at 7.16-7.33 (Trityl + Indole Ar-H). -

Stability: Stable to ambient air and moisture. The C3-trityl bond is acid-labile but requires stronger conditions to cleave than N-trityl.

Application: C3-Blocking Strategy

Once the C3 position is occupied by the trityl group, the indole can be subjected to:

-

N-Alkylation: Standard conditions (NaH, Alkyl Halide) will exclusively alkylate N1 without C3 competition.[1]

-

C2-Functionalization: Electrophilic attack at C2 is disfavored due to steric crowding, but C2-lithiation (via N-protection) is possible if the N1 is subsequently protected with a smaller group (e.g., MOM).

Protocol B: 1-Trityl-1H-indole as a Lithiation Director

Application: Regioselective synthesis of C2-substituted alkaloids (e.g., Aspidospermidine precursors).

The "Katritzky-Snieckus" Concept

The

-

Protection: Prevents N-deprotonation/alkylation.

-

Direction: The steric bulk of the trityl group forces the lithiating agent (

-BuLi) to the C2 position via coordination (Complex Induced Proximity Effect - CIPE) or simply by blocking alternative sites, allowing for the generation of the 2-lithioindole species.

Step-by-Step Protocol

Step 1: N-Tritylation (Protection)

-

Reagents: Indole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), TrCl (1.1 equiv), DMF (dry).[1]

-

Procedure:

-

Suspend NaH in dry DMF at 0 °C under Argon.

-

Add Indole solution (in DMF) dropwise. Stir 30 min (H

evolution). -

Add TrCl solution dropwise. Warm to RT and stir 2 h.

-

Quench: Pour into ice water. Filter the precipitate (1-trityl-1H-indole).

-

Note: 1-Trityl indole is sensitive to acid (detritylation). Use basic/neutral workup.

-

Step 2: C2-Lithiation and Trapping

-

Reagents: 1-Tritylindole (1.0 equiv),

-BuLi (1.2 equiv), Electrophile (E+), THF (anhydrous).[1] -

Procedure:

-

Dissolve 1-Tritylindole in THF at -78 °C (Dry Ice/Acetone bath).

-

Add

-BuLi dropwise. The solution typically turns yellow/orange (2-lithio species). -

Stir: Maintain at -78 °C for 1 hour. Do not warm, as the trityl group can migrate or cleave.[1]

-

Trapping: Add the Electrophile (e.g., Aldehyde, Alkyl Halide, CO

) dissolved in THF.[1] -

Stir 1 h at -78 °C, then slowly warm to RT.

-

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.

Step 3: Deprotection (Trityl Removal)

The N-trityl group is acid-labile.[2][3]

-

Method: Dissolve crude product in CH

Cl

Comparative Analysis: 3-Trityl vs. 1-Trityl

| Feature | 3-Trityl-1H-indole | 1-Trityl-1H-indole |

| Synthesis Condition | Acidic / Lewis Acid / Neutral (CH | Basic (NaH, K |

| Primary Utility | Scaffold, Pharmacophore, C3-Blocker | Lithiation Director , N-Protecting Group |

| Stability | High (Thermodynamic product) | Moderate (Acid sensitive) |

| Lithiation Site | N1 (if unprotected) or C2 (difficult) | Exclusively C2 |

| Deprotection | Difficult (Requires strong acid/reductive) | Easy (Dilute TFA or AcOH) |

References

-

Synthesis of 3-Trityl-1H-indole (Green Protocol)

- Title: Catalyst-free C-3 benzylation of indoles using trityl chloride in acetonitrile.

- Source:Chemical Society Reviews / Tezpur University Research

-

URL:[Link]

- Trityl Group in Peptide/Organic Synthesis (Deprotection)

-

General Indole Lithiation Strategies (Contextual)

- Title: Synthesis of indoles (Palladium and Lithiation str

- Source:Organic Chemistry Portal

-

URL:[Link]

-

Gold-Catalyzed C3-Benzylation (Advanced Synthesis)

Sources

Unveiling the Indole Core: A Detailed Guide to the Deprotection of 3-Trityl-1H-indole

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The trityl (triphenylmethyl, Trt) group, owing to its steric bulk and acid lability, is a frequently employed protecting group for various functionalities, including the indole nucleus. This application note provides a comprehensive, in-depth guide to the deprotection of 3-trityl-1H-indole to yield the free indole, a privileged scaffold in numerous biologically active compounds. We will delve into the mechanistic underpinnings, present detailed experimental protocols with a focus on causality, and offer insights into potential challenges and their solutions.

The Strategic Role of the 3-Trityl Group in Indole Chemistry

The indole ring system is susceptible to electrophilic attack, particularly at the C3 position. Protection of this position with the bulky trityl group serves several critical purposes in a synthetic sequence:

-

Directing Group: It effectively blocks the nucleophilic C3 position, thereby directing subsequent electrophilic substitutions to other positions on the indole ring, such as the N1 position.

-

Increased Solubility: The lipophilic nature of the trityl group often enhances the solubility of indole-containing intermediates in common organic solvents.

-

Steric Shielding: The sheer size of the trityl group can provide steric hindrance, influencing the stereochemical outcome of reactions at neighboring centers.

The liberation of the free indole at the appropriate stage is, therefore, a crucial step that requires a reliable and high-yielding deprotection strategy.

The Mechanism of Acid-Catalyzed Detritylation

The removal of the trityl group from the C3 position of the indole ring is typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the indole nitrogen, which increases the electrophilicity of the C3 carbon. This is followed by the departure of the highly stable trityl cation, which is resonance-stabilized by its three phenyl rings.

Figure 1: Mechanism of acid-catalyzed deprotection of 3-trityl-1H-indole.

A critical aspect of this reaction is the fate of the liberated trityl cation. This highly electrophilic species can potentially re-react with the electron-rich indole product or other nucleophiles present in the reaction mixture, leading to undesired side products. To mitigate this, a cation scavenger , such as triethylsilane (TES) or thioanisole, is often added to the reaction mixture.[1] These scavengers effectively trap the trityl cation, preventing it from engaging in deleterious side reactions.

Comparative Overview of Deprotection Methods

The choice of the deprotection method is dictated by the overall acid sensitivity of the substrate. While stronger acids like trifluoroacetic acid (TFA) ensure rapid and complete removal of the trityl group, milder acids such as formic acid or dilute hydrochloric acid may be necessary for molecules bearing other acid-labile functionalities.

| Reagent(s) | Solvent | Temperature (°C) | Typical Time | Key Considerations & Potential Issues |

| Trifluoroacetic Acid (TFA) / Triethylsilane (TES) | Dichloromethane (DCM) | 0 to Room Temp. | 30 min - 2 h | Highly efficient and general method. [2] Potential for acid-catalyzed degradation of sensitive indoles. The use of a scavenger is crucial. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Toluene | Room Temp. to 50°C | 1 - 6 h | Cost-effective. The concentration of HCl needs to be carefully controlled to avoid side reactions. May require phase-transfer catalysis in non-polar solvents.[3] |

| Formic Acid | Neat or in Dioxane | Room Temp. | 1 - 4 h | Milder alternative to TFA. [4] Can be slower and may not be effective for all substrates. Potential for formylation side products. |

| Acetic Acid (aq.) | Water or Dioxane | Reflux | Several hours | Very mild conditions. Often requires elevated temperatures and longer reaction times. May not be suitable for base-sensitive substrates. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like TFA and HCl are corrosive and should be handled with extreme care.

Protocol 1: Deprotection using Trifluoroacetic Acid and Triethylsilane

This is the most robust and generally applicable method for the deprotection of 3-trityl-1H-indole. The use of triethylsilane as a scavenger is highly recommended to ensure a clean reaction and high yield.[2]

Materials:

-

3-trityl-1H-indole

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: Dissolve 3-trityl-1H-indole (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: To the stirred solution, add triethylsilane (3.0 - 5.0 equiv) followed by the dropwise addition of trifluoroacetic acid (10.0 - 20.0 equiv). A color change (often to yellow or orange) is typically observed, indicating the formation of the trityl cation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The starting material (3-trityl-1H-indole) will have a higher Rf value than the more polar indole product.

-

Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure indole.[5]

Figure 2: Workflow for the deprotection of 3-trityl-1H-indole.

Protocol 2: Deprotection using Dilute Hydrochloric Acid

This method offers a more economical alternative to TFA, though reaction times may be longer and optimization of the acid concentration might be necessary.

Materials:

-

3-trityl-1H-indole

-

Dioxane or Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-trityl-1H-indole (1.0 equiv) in dioxane or methanol (approx. 0.1 M).

-

Acid Addition: Add a solution of 2M HCl in the chosen solvent (2.0 - 5.0 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Workup: Upon completion, neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. Remove the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of acid, the reaction temperature, or the reaction time. However, be mindful of potential degradation of the indole product under harsh conditions.

-

Side Product Formation: The formation of side products is often due to the reactivity of the trityl cation. Ensure that an adequate amount of scavenger is used. The appearance of a persistent color in the reaction mixture can indicate the presence of the trityl cation.

-

Indole Instability: Indoles can be sensitive to strongly acidic conditions, potentially leading to polymerization or degradation.[6] It is advisable to perform the reaction at the lowest effective temperature and for the minimum time necessary. The use of milder acids should be considered for highly sensitive substrates.

-

Purification Challenges: The byproduct, triphenylmethane (from the reaction of the trityl cation with the silane scavenger), is relatively nonpolar and can sometimes co-elute with the desired product. Careful chromatography with a shallow solvent gradient is often required for complete separation.

Conclusion

The deprotection of 3-trityl-1H-indole is a critical transformation in the synthesis of many important indole-containing molecules. The choice of the deprotection method, particularly the acid and the use of a cation scavenger, must be carefully considered based on the stability of the substrate. The protocols outlined in this application note provide reliable and reproducible methods for achieving this deprotection in high yield. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently unveil the indole core for further synthetic manipulations.

References

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]

-

Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. [Link]

-

Organic Syntheses. (1964). Indole-3-acetic acid. Organic Syntheses, 44, 64. [Link]

-

Snyder, H. R., & Smith, C. W. (1943). A convenient synthesis of indole-3-acetic acid. Journal of the American Chemical Society, 65(12), 2452-2454. [Link]

-

Royal Society of Chemistry. (2017). Supporting information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8009. [Link]

-

Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. [Link]

-

MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(10), 2115. [Link]

-

ResearchGate. (2018). Understanding Formic Acid Decomposition as a Corrosion Inhibitor Intensifier in Strong Acid Environments. [Link]

-

PubMed. (2006). Production and degradation of indole by gram-negative bacteria. [Link]

Sources

- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 4. Formic Acid Pursues Efficient Hydrodeoxygenation of Naphthols and Phenolic Derivatives to Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production and degradation of indole by gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic C-2 Functionalization of the Indole Ring via N-Trityl Directed Metalation

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its functionalization being a key step in the synthesis of countless bioactive compounds and advanced materials. Direct functionalization of the indole C-2 position is notoriously challenging due to the intrinsic electronic properties of the ring, which favor electrophilic substitution at C-3. This application note provides a detailed guide to a robust and highly regioselective strategy for C-2 functionalization, leveraging the N-trityl (triphenylmethyl) group. The trityl group serves not only as a protecting group but, more critically, as a powerful directed metalation group (DMG). We will explore the mechanistic underpinnings of this strategy and provide detailed, field-proven protocols for N-tritylation, C-2 lithiation and electrophilic quench, and subsequent N-deprotection.

Introduction: The Challenge of C-2 Selectivity

The indole ring system is an electron-rich heterocycle, making it prone to electrophilic attack.[1] Kinetically and thermodynamically, the C-3 position is the most nucleophilic and is the default site for most electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Mannich reactions.[2] Consequently, achieving selective functionalization at the C-2 position requires a deliberate synthetic strategy to override this natural reactivity.

Several methods have been developed to this end, including transition-metal-catalyzed C-H activation and reactions involving pre-functionalized indoles.[3] However, one of the most reliable and scalable strategies involves inverting the polarity of the C-2 position. By transforming the C-2 carbon from a nucleophilic to an electrophilic site (umpolung) or, more commonly, by rendering it a powerful nucleophile via deprotonation, a wide array of substituents can be introduced with high precision.[4] This is achieved through a powerful technique known as Directed ortho Metalation (DoM) .[5]

The N-Trityl Group: A Bulky Director for C-2 Lithiation

For DoM to be effective on the indole ring, the acidic N-H proton must first be replaced with a protecting group that can direct the metalating agent—typically a strong organolithium base—to the adjacent C-2 position.[2] While many N-protecting groups exist, the trityl (Tr) group offers a unique combination of properties that make it exceptionally well-suited for this purpose:

-

Steric Bulk: The large triphenylmethyl moiety effectively shields the nitrogen and the rest of the molecule, preventing undesired side reactions.

-

Directing Ability: While the trityl group itself does not possess a heteroatom for chelation in the classical sense of DoM, its installation on the indole nitrogen sufficiently lowers the pKa of the C-2 proton, making it the most kinetically accessible site for deprotonation by a strong base.[6][7]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions, which are often orthogonal to many other protecting groups and functional moieties, allowing for selective deprotection at the end of a synthetic sequence.[8][9]

The overall strategy follows a logical three-step sequence: Protection, Functionalization, and Deprotection.

Figure 2: Mechanism of N-trityl directed C-2 lithiation and electrophilic quench.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-iodo-1H-indole from indole as a representative example.

Safety Precaution: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Protocol 1: N-Tritylation of Indole

This protocol describes the protection of the indole nitrogen with a trityl group.

-

Materials:

-

Indole (1.0 equiv)